Cas no 1806020-34-7 (Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate)

Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group, an iodo substituent, and a methyl ester—enhance its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Stille couplings. The electron-withdrawing difluoromethyl group can influence the compound's metabolic stability and bioavailability, while the iodine atom provides a handle for further functionalization. The methyl ester offers additional derivatization potential via hydrolysis or transesterification. This compound is particularly valuable in the development of bioactive molecules, where precise modulation of physicochemical properties is required. Its stability and synthetic flexibility make it a reliable choice for advanced organic synthesis.
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate structure
1806020-34-7 structure
Product name:Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate
CAS No:1806020-34-7
MF:C9H8F2INO2
Molecular Weight:327.066601753235
CID:4804730

Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate
    • インチ: 1S/C9H8F2INO2/c1-4-3-5(12)6(8(10)11)7(13-4)9(14)15-2/h3,8H,1-2H3
    • InChIKey: MYYQKXCEVKZKEQ-UHFFFAOYSA-N
    • SMILES: IC1C=C(C)N=C(C(=O)OC)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 39.2

Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029024818-500mg
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate
1806020-34-7 95%
500mg
$1,701.85 2022-04-01
Alichem
A029024818-250mg
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate
1806020-34-7 95%
250mg
$1,068.20 2022-04-01
Alichem
A029024818-1g
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate
1806020-34-7 95%
1g
$3,039.75 2022-04-01

Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate 関連文献

Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylateに関する追加情報

Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate (CAS No. 1806020-34-7)

Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate, with the CAS registry number 1806020-34-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a methyl group at position 6, an iodo group at position 4, and a difluoromethyl group at position 3, along with a methyl ester group at position 2. These substituents contribute to its distinctive chemical properties and reactivity, making it a valuable molecule for various applications.

The synthesis of Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate involves a series of carefully designed organic reactions, including nucleophilic substitutions, Friedel-Crafts alkylation, and esterification processes. Recent advancements in synthetic methodologies have enabled chemists to optimize the production of this compound, ensuring high yields and purity. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating key steps in its synthesis.

One of the most notable applications of this compound is in the field of drug discovery. The presence of the iodo group at position 4 makes it an excellent substrate for Suzuki-Miyaura coupling reactions, which are widely used in the construction of biaryl structures with potential pharmacological activity. Researchers have explored its utility in developing novel kinase inhibitors and other bioactive molecules targeting various diseases, including cancer and inflammatory disorders.

In addition to its role in medicinal chemistry, Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate has also found applications in materials science. Its ability to undergo metal-mediated cross-coupling reactions has made it a valuable precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). These materials hold promise for use in energy storage devices, sensors, and catalysis.

Recent studies have highlighted the importance of fluorinated substituents in modulating the electronic properties of aromatic compounds. The difluoromethyl group at position 3 introduces electron-withdrawing effects that enhance the reactivity of the pyridine ring towards electrophilic substitution reactions. This feature has been exploited in the development of novel π-conjugated systems with tailored electronic properties.

The iodine atom at position 4 plays a critical role in enabling various nucleophilic substitution reactions. Its high electrophilicity makes it susceptible to attack by nucleophiles such as organoboron reagents or Grignard reagents under appropriate reaction conditions. This property has been extensively utilized in constructing biaryl structures with diverse functional groups.

Furthermore, the methyl ester group at position 2 provides additional functionality to this compound. It can be readily converted into other forms such as acids or amides through simple hydrolysis or amidation reactions, offering versatility in its chemical transformations.

Recent research has also focused on understanding the photophysical properties of Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate. Studies have shown that its π-conjugated system exhibits strong fluorescence under UV light, making it a potential candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.

In conclusion, Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate (CAS No. 1806020-34-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in medicinal chemistry, materials science, and beyond. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in both academic research and industrial applications.

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